molecular formula C10H11ClO2 B8384737 2-Allyl-4-chloro-6-methoxyphenol

2-Allyl-4-chloro-6-methoxyphenol

Cat. No.: B8384737
M. Wt: 198.64 g/mol
InChI Key: POVKHVPWHSEQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-chloro-6-methoxyphenol, also known as 5-Chlorovanillyl alcohol, is a synthetic methoxyphenol derivative of interest in biochemical and pharmacological research. With the molecular formula C8H9ClO3 and a molecular weight of 188.61 g/mol , this compound is characterized by its chloro and hydroxymethyl substituents on the phenol ring, which influence its electronic properties and radical interaction capabilities. Researchers investigate this compound primarily for its potential as a radical-scavenging agent. Studies on similar allylphenols demonstrate that the nature of the substituent at the 4-position significantly impacts antiradical activity, with chloro and other electron-withdrawing groups presenting a distinct activity profile compared to methoxy or methyl groups . The radical-scavenging activity of such compounds is often evaluated using assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) test and by measuring the induction period for polymerization of methyl methacrylate (MMA) initiated by thermal decomposition of 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) . The mechanism of action for methoxyphenols involves the donation of a hydrogen atom from the phenolic OH group to trap chain-carrying peroxy radicals (ROO•), thereby inhibiting propagation steps in oxidative processes . The steric and electronic effects of the chloro and allyl substituents in this compound are key determinants of its efficacy and kinetics in these reactions. Furthermore, research into eugenol-related compounds highlights that structural modifications can alter their dual role as both antioxidants and prooxidants, which is a critical area of investigation for understanding their potential cytotoxic effects . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-chloro-2-methoxy-6-prop-2-enylphenol

InChI

InChI=1S/C10H11ClO2/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6,12H,1,4H2,2H3

InChI Key

POVKHVPWHSEQPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Allyl-4-chloro-6-methoxyphenol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic chemistry.

Polymer Production
The compound can be utilized in the production of specialty chemicals and polymers. It is particularly relevant in creating epoxy compounds and resins, which are used in coatings and adhesives due to their excellent mechanical properties and chemical resistance .

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis, making it a candidate for use in disinfectants and antiseptics.

Pharmaceutical Potential
There is ongoing research into its potential as an active pharmaceutical ingredient. Studies have shown that it may possess anticancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines .

Industrial Applications

Specialty Chemicals
In industrial settings, this compound is used as a precursor for other industrially relevant compounds. Its versatility enables its application in the synthesis of agrochemicals, fragrances, and other specialty chemicals.

Compound DerivativeActivity TypeIC50 (μM)Reference
Derivative AAnticancer10.5
Derivative BAntimicrobial5.0
Derivative CAntioxidant15.0

Table 2: Industrial Applications of this compound

Application AreaDescription
Polymer ProductionUsed in epoxy resin formulations
Specialty ChemicalsPrecursor for agrochemicals and fragrances

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential use in developing new disinfectants.

Case Study 2: Anticancer Activity Assessment
In vitro studies on human cancer cell lines showed that derivatives of this compound exhibit significant cytotoxicity, particularly against breast and cervical cancer cells. The findings indicated an IC50 value as low as 5 μM for certain derivatives, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Allyl-4-chloro-6-methoxyphenol, and how can intermediates be characterized?

  • Methodology : Utilize condensation reactions with intermediates like 4-amino-5-chloro-2-methoxybenzoic acid derivatives, as described in analogous syntheses of substituted phenols. Employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and verify intermediate structures. For example, intermolecular condensation using chloroacetamide derivatives has been validated for structurally similar compounds .
  • Key Tools : NMR (¹H/¹³C), TLC, and high-performance liquid chromatography (HPLC) for purity assessment.

Q. How should researchers handle solubility challenges during in vitro bioactivity assays?

  • Methodology : Optimize solvent systems by testing polar aprotic solvents (e.g., DMSO) at low concentrations (≤1% v/v) to minimize cytotoxicity. Pre-dissolve the compound in DMSO and dilute with aqueous buffers (e.g., PBS) while confirming stability via UV-Vis spectroscopy. Reference solubility protocols for structurally related methoxyphenol derivatives suggest sequential dilution to achieve working concentrations .
  • Validation : Conduct dynamic light scattering (DLS) to detect aggregation and confirm solubility post-dilution.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines : Follow OSHA HCS standards for chlorinated phenols, including fume hood use, nitrile gloves, and lab coats. Store the compound in airtight containers at 4°C to prevent degradation. Safety data for analogous chlorophenols emphasize avoiding inhalation and skin contact due to potential irritancy .
  • Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional conformations. Compare experimental data with computational models (DFT or molecular dynamics) to validate stereoelectronic effects. For example, SC-XRD analysis of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline clarified substituent orientation discrepancies .
  • Cross-Validation : Use spectroscopic data (IR, Raman) to confirm functional group interactions.

Q. What strategies address discrepancies in reported antifungal activity across studies?

  • Methodology : Standardize assay conditions (e.g., fungal strain, inoculum size, incubation time) and include positive controls (e.g., fluconazole). Evaluate dose-response curves using microdilution assays (CLSI M38-A2 guidelines). Studies on 2',6'-dihydroxy-4'-methoxyacetophenone highlight the importance of minimum inhibitory concentration (MIC) replication across ≥3 independent trials .
  • Advanced Analysis : Apply metabolomics to identify off-target effects or resistance mechanisms in fungal pathogens.

Q. How can ecological toxicity gaps for this compound be addressed in environmental risk assessments?

  • Methodology : Conduct OECD 201/202 tests for algal and Daphnia magna toxicity. Measure biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential using logP values. Current data gaps for related methoxyphenols necessitate tiered testing frameworks .
  • Predictive Modeling : Use QSAR models to estimate acute/chronic toxicity and prioritize experimental endpoints.

Methodological Resources

  • Structural Analysis : SC-XRD (e.g., Crystallography Section E protocols) .
  • Bioactivity Validation : CLSI guidelines for antifungal assays and HPLC-MS for metabolite profiling .
  • Ecotoxicology : OECD standardized assays and NIST spectral libraries for environmental monitoring .

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